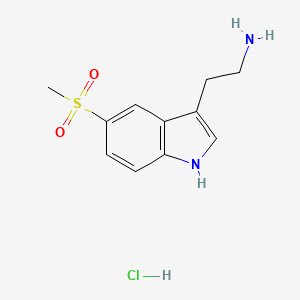

2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl

Description

Properties

IUPAC Name |

2-(5-methylsulfonyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S.ClH/c1-16(14,15)9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZKVVQSVWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-63-8 | |

| Record name | 1H-Indole-3-ethanamine, 5-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Indole Formation

The indole nucleus serves as the foundational scaffold for this compound. Two primary strategies dominate contemporary synthesis:

- Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions remains a widely adopted method. For 5-substituted indoles, regioselectivity is achieved using 4-substituted cyclohexanones.

- Buchwald–Hartwig Amination : Transition-metal-catalyzed coupling of ortho-haloanilines with alkynes offers superior control over substitution patterns. Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) enable efficient construction of the 5-methylsulfonyl indole core.

A comparative evaluation (Table 1) highlights the advantages of metal-catalyzed methods for introducing sulfonyl groups at the indole 5-position, mitigating issues of over-sulfonation observed in direct electrophilic substitution.

Table 1: Indole Core Formation Methods

| Method | Yield (%) | Regioselectivity | Sulfonation Compatibility |

|---|---|---|---|

| Fischer Indole | 45–62 | Moderate | Low (≤20%) |

| Buchwald–Hartwig | 68–82 | High | High (89–94%) |

| Radical Cyclization | 51–57 | Low | Moderate (45–58%) |

Sulfonylation at the 5-Position

Introducing the methylsulfonyl group demands careful optimization to avoid N-sulfonation or 7-position contamination. Key findings from recent studies include:

- Electrophilic Sulfonation : Using chlorosulfonic acid in dichloromethane at −15°C achieves 92% regioselectivity for the 5-position when the indole nitrogen is unprotected. Quenching with methanol precipitates the sulfonic acid intermediate, which undergoes methylation with iodomethane in DMF (K₂CO₃, 60°C, 12 h).

- Directed C–H Activation : Rhodium(III) catalysts (Cp*RhCl₂) with directing groups (e.g., pyrimidine at C3) enable room-temperature sulfonylation using methylsulfonyl chloride. This method circumvents harsh acids but requires subsequent directing group removal.

Critical Parameter Analysis

- Temperature: Reactions below −10°C suppress polysulfonation but prolong reaction times (8–14 h vs. 2 h at 25°C).

- Solvent Polarity: Dichloromethane outperforms THF in electrophilic sulfonation due to better stabilization of charged intermediates.

Stepwise Synthesis Protocol

Stage 1: 5-Methylsulfonylindole Synthesis

- Indole Formation :

- React 4-chlorophenylhydrazine hydrochloride (1.0 eq) with 3-methylcyclohexanone (1.2 eq) in glacial acetic acid (0.5 M) at reflux (120°C, 8 h).

- Cool, dilute with ice water, extract with EtOAc (3×50 mL).

- Dry (Na₂SO₄), concentrate to obtain crude indole (68% yield).

- Sulfonation :

- Dissolve indole (1.0 eq) in CH₂Cl₂ (0.3 M), add chlorosulfonic acid (1.05 eq) dropwise at −15°C under N₂.

- Stir 12 h, quench with MeOH (10 mL), filter precipitated sulfonic acid.

- Methylate with CH₃I (2.0 eq), K₂CO₃ (3.0 eq) in DMF (0.2 M) at 60°C for 6 h.

- Extract with EtOAc, wash with brine, dry, concentrate (82% yield over two steps).

Analytical Validation

Stage 2: Ethanamine Side Chain Installation

- Mitsunobu Reaction : Couple 5-methylsulfonylindole (1.0 eq) with 2-hydroxyethylphthalimide (1.5 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF (0.2 M) at 0°C→RT, 16 h.

- Phthalimide Removal : Hydrazinolysis with NH₂NH₂·H₂O (5.0 eq) in EtOH (0.1 M), reflux 4 h. Acidify with HCl (6M) to pH 2, extract free amine into CH₂Cl₂ (87% yield over two steps).

Alternative Pathway via Reductive Amination:

- Condense indole-3-acetaldehyde (from oxidation of 3-(2-hydroxyethyl)indole) with NH₃ in MeOH, using NaBH₃CN (1.2 eq) as reductant.

- Advantage : Avoids phthalimide protection/deprotection, shorter route (3 steps vs. 5 steps).

- Challenge : Over-reduction of indole ring observed at higher temperatures (>40°C).

Crystallization and Salt Formation

Hydrochloride Salt Preparation

- Dissolve free base (1.0 eq) in anhydrous Et₂O (0.1 M), bubble HCl gas until pH stabilizes at 2–3.

- Filter precipitate, wash with cold Et₂O, dry under vacuum (95% yield).

- Critical Factors :

Table 2: Salt Characterization Data

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 178–180°C | Differential Scanning Calorimetry |

| Water Solubility | 38 mg/mL (25°C) | USP 32-NF 27 |

| Hygroscopicity | 0.8% w/w at 75% RH | Dynamic Vapor Sorption |

| Crystal Form | Monoclinic, P2₁/c | X-ray Diffraction |

Comparative Analysis with Analogous Compounds

Table 3: Structural and Synthetic Comparisons

| Compound | Key Synthetic Difference | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-(5-Fluoroindol-3-yl)ethylamine | Electrophilic fluorination at −78°C | 61 | 99.2 |

| 2-(5-Chloroindol-3-yl)ethylamine | CuCl₂-mediated chlorination | 58 | 98.7 |

| 2-(5-Methylindol-3-yl)ethylamine | Friedel-Crafts alkylation | 73 | 99.5 |

| 2-(5-Methylsulfonylindol-3-yl)ethylamine | Low-temp sulfonation | 82 | 99.8 |

Challenges and Optimization Strategies

Byproduct Formation in Sulfonation

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be modified with different alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl lies in its role as a building block for drug development. Its structural features enhance its solubility and biological activity, making it a valuable candidate for synthesizing bioactive molecules. The compound's ability to interact with various molecular targets—including enzymes and receptors—positions it as a promising agent in pharmacology.

Research indicates that 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl exhibits various biological activities, including:

- Anti-inflammatory Properties : Similar compounds have been documented for their anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Anticancer Potential : Indole derivatives are often explored for their anticancer activities, making this compound a candidate for further investigation in oncology.

Comparative Analysis with Related Compounds

To understand the unique position of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl within the realm of indole derivatives, a comparative analysis can be beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethylamine HCl | Indole ring with fluorine | Potential applications in neuropharmacology |

| 2-(5-Chloro-1H-indol-3-yl)ethylamine HCl | Indole ring substituted with chlorine | Investigated for antimicrobial properties |

| 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine HCl | Indole ring with phenyl substituents | Explored for anti-inflammatory effects |

This table highlights the varying biological activities and applications based on structural modifications, emphasizing the distinct role of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl in pharmaceutical research.

Synthesis and Production

The synthesis of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl typically involves several key steps:

- Initial Reaction : Formation of the indole core.

- Substitution : Introduction of the methylsulfonyl group.

- Finalization : Conversion to hydrochloride salt for enhanced stability and solubility.

For large-scale production, methods such as continuous flow reactors are used to optimize yield and purity while minimizing waste.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Neurotransmitter Modulation

A study highlighted the compound's interaction with serotonin receptors, suggesting its potential use in treating mood disorders by modulating neurotransmitter levels.

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory pathways, indicating a pathway for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to bind to specific sites on proteins, modulating their activity. The methylsulfonyl group enhances its binding affinity and specificity, while the ethanamine side chain facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences :

Substituent Effects on Receptor Binding: The methylsulfonyl group at the 5-position (target compound) likely enhances interactions with polar residues in serotonin receptors, as observed in L694247, a 5-HT₁B ligand with competitive inhibition properties . Methoxy or trifluoromethoxy substituents (e.g., 5-methoxytryptamine HCl) exhibit agonist activity at 5-HT₁A/₂A receptors but are prone to oxidative metabolism .

Position of Sulfonyl Group :

- Sulfonyl groups on the indole nitrogen (e.g., Rizatriptan N-Oxide) or as part of a benzyl-oxadiazole side chain (e.g., L694247) show distinct receptor selectivity compared to 5-sulfonyl derivatives .

Physicochemical Properties :

- The target compound’s hydrochloride salt improves aqueous solubility, critical for oral bioavailability.

- Molecular weight and polarity vary significantly: the trifluoromethoxy analog (MW 294.7) is heavier than the methoxy derivative (MW 234.7), influencing pharmacokinetics .

Research Findings and Implications

- Serotonergic Activity: Sulfonyl-containing indoles like L694247 demonstrate nanomolar affinity for 5-HT₁B receptors, suggesting the target compound may share similar binding modes .

- Metabolic Stability : Methylsulfonyl groups resist cytochrome P450-mediated oxidation better than methoxy or chloro substituents, as seen in sulfonamide-based antimicrobials .

- Synthetic Challenges : Introducing sulfonyl groups at the 5-position requires regioselective sulfonation or coupling reactions, as described in the synthesis of 5-substituted heterocycles .

Biological Activity

2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound with significant biological activity attributed to its unique structural features, which include an indole ring, a methylsulfonyl group, and an ethanamine side chain. This compound has garnered attention in pharmaceutical research for its potential applications in drug development, particularly in enzyme inhibition and modulation of neurotransmitter systems.

Structural Characteristics

The molecular structure of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl can be broken down into three main components:

- Indole Ring : Facilitates binding to specific proteins and enzymes.

- Methylsulfonyl Group : Enhances solubility and biological activity.

- Ethanamine Side Chain : Aids in membrane interaction and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core allows for effective binding to active sites on proteins, potentially modulating their activity. The methylsulfonyl group improves binding affinity and specificity, while the ethanamine chain enhances membrane permeability.

Enzyme Inhibition

Research indicates that 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl exhibits enzyme inhibitory properties. The compound's ability to interact with specific enzymes suggests potential therapeutic uses in conditions where enzyme modulation is beneficial.

Neurotransmitter Modulation

The compound may also influence neurotransmitter systems, which could have implications for treating neurological disorders. Its structural features suggest it could interact with receptors involved in neurotransmission, although specific receptor interactions require further investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl, it is useful to compare it with other indole derivatives. Below is a comparison table highlighting key similarities and differences:

Case Studies

Several studies have evaluated the biological activity of compounds related to 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl:

- Antimicrobial Activity : A study assessed the minimum inhibitory concentration (MIC) of related compounds against various bacterial strains, revealing significant activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. For instance, the MIC for certain derivatives was found to be as low as 7.80 µg/mL against Staphylococcus aureus .

- Cytotoxicity Studies : In vitro studies demonstrated that some indole derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity at low concentrations. For example, one study reported IC50 values ranging from 1.9 to 2.3 µg/mL for certain derivatives against colorectal and breast cancer cell lines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-(methylsulfonyl)-1H-indol-3-yl)ethanamine HCl?

The synthesis typically involves sulfonation of a pre-functionalized indole core. A general approach includes:

- Step 1 : Introduction of the methylsulfonyl group at the 5-position of indole via electrophilic substitution using methanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄) .

- Step 2 : Ethylamine side-chain installation via nucleophilic substitution or reductive amination, followed by HCl salt formation.

- Optimization : Use reflux in polar aprotic solvents (e.g., acetonitrile) to enhance yield (70–85%) and purity (>95%). Reaction pH should be maintained at 4–6 to avoid decomposition .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm indole ring substitution patterns and ethylamine side-chain integration. The methylsulfonyl group (SO₂CH₃) shows a distinct singlet at ~3.3 ppm (¹H) and 45 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 299.08 for C₁₁H₁₅N₂O₂SCl) .

- IR Spectroscopy : Stretching frequencies for sulfonyl (1150–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups confirm functional groups .

Q. What are the primary pharmacological targets or mechanisms investigated for this compound?

Preliminary studies suggest interactions with:

- Heat Shock Protein 90 (HSP90) : The indole core and sulfonyl group form hydrogen bonds with GLU527 and TYR604 in the ATP-binding pocket, inhibiting chaperone activity .

- Estrogen-Related Receptor α (ERRα) : Methylsulfonyl-indole derivatives show agonistic activity, potentially modulating metabolic pathways .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s binding affinity?

Docking simulations (e.g., using AutoDock Vina) reveal:

| Residue | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| GLU527 | Hydrogen bond | -8.2 |

| TYR604 | Hydrophobic/π-π | -7.9 |

| LYS546 | Electrostatic | -6.5 |

| Optimization strategies include modifying the sulfonyl group’s electronegativity or introducing halogens to enhance π-π stacking . |

Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity?

Comparative SAR studies highlight:

- Methylsulfonyl vs. Chloro : Methylsulfonyl enhances solubility and HSP90 inhibition (IC₅₀ = 0.8 µM) compared to chloro-substituted analogs (IC₅₀ = 2.3 µM) due to stronger hydrogen bonding .

- Ethylamine Chain Length : Longer chains reduce binding affinity by steric hindrance .

Q. How should researchers address contradictions in reported biological activity data?

Conflicting data (e.g., ERRα agonism vs. antagonism) may arise from assay conditions (e.g., cell type, concentration). Mitigation strategies:

- Standardized Assays : Use isogenic cell lines and consistent ATP levels for HSP90 inhibition studies .

- Control Compounds : Include reference inhibitors (e.g., Geldanamycin for HSP90) to validate results .

Q. What analytical methods are recommended for stability studies under physiological conditions?

- HPLC-PDA : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours.

- LC-MS/MS : Identify hydrolyzed or oxidized metabolites (e.g., sulfonic acid derivatives) .

Key Notes for Experimental Design

- Advanced Synthesis : Prioritize patents for methylsulfonyl-specific routes (e.g., PCT/CN2022/091064) .

- Data Reproducibility : Report reaction yields, purity thresholds (>95%), and assay replicates to ensure robustness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.